Bienvenue dans la boutique en ligne BenchChem!

Geninthiocin

Antibacterial Structure-Activity Relationship Thiopeptide

Geninthiocin (also designated geninthiocin A) is a 35-membered macrocyclic thiopeptide antibiotic originally isolated from Streptomyces sp. DD84.

Molecular Formula C50H49N15O15S
Molecular Weight 1132.1 g/mol
CAS No. 158792-27-9
Cat. No. B130505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeninthiocin
CAS158792-27-9
Synonymsgeninthiocin
Molecular FormulaC50H49N15O15S
Molecular Weight1132.1 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
InChIInChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+
InChIKeyJNUIXQXFKIJDIV-KKMKTNMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Amorphous Powder

Geninthiocin (CAS 158792-27-9): 35-Membered Macrocyclic Thiopeptide Antibiotic for Antibacterial and Antiviral Research


Geninthiocin (also designated geninthiocin A) is a 35-membered macrocyclic thiopeptide antibiotic originally isolated from Streptomyces sp. DD84 [1]. It belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) family, characterized by oxazole and thiazole moieties and a distinctive -Dha-Dha-NH2 tail moiety [2]. Geninthiocin demonstrates potent activity against a range of Gram-positive bacteria (MIC = 0.2–4 µg/mL), the Gram-negative bacterium Chromobacterium violaceum (MIC = 19 µg/mL), and the fungus Mortierella hiemalis (MIC = 38 µg/mL) . It is also a potent activator of the tipA promoter, a bacterial transcription regulator involved in multidrug resistance, with a minimum induction concentration of 1.2 ng/mL .

Why Generic Thiopeptide Substitution Fails: Geninthiocin Structural Determinants of Activity


Within the thiopeptide antibiotic class, macrocyclic core size and tail moiety composition critically dictate both antimicrobial spectrum and potency [1]. Geninthiocin possesses a 35-membered macrocyclic core, distinguishing it from the more common 26-membered (e.g., thiostrepton, nosiheptide) and 29-membered (e.g., GE2270A) thiopeptides [1]. Critically, structure-activity relationship (SAR) studies have established that the -Dha-Dha-NH2 tail of geninthiocin A is essential for its anti-Gram-positive activity; congeners with truncated tails (e.g., -Dha-Ala-NH2 in geninthiocin C or -NH2 in geninthiocin D) exhibit complete loss of antibacterial activity [1][2]. Furthermore, simple side-chain modifications such as dedialanylation invert the selectivity profile from bacteria-preferring to mammalian cell-preferring . Therefore, substitution with any geninthiocin congener or structurally similar thiopeptide without careful attention to tail composition and post-translational modifications will yield materially different biological outcomes.

Geninthiocin Product-Specific Quantitative Differentiation Evidence


Antibacterial Activity: Geninthiocin A Versus Geninthiocins C and D (Tail Moiety SAR)

Geninthiocin A exhibits potent anti-Gram-positive antibacterial activity, whereas congeners geninthiocin C (tail: -Dha-Ala-NH2) and geninthiocin D (tail: -NH2) show no detectable antibacterial activity [1]. This head-to-head comparison within the same study and assay system establishes that the -Dha-Dha-NH2 tail of geninthiocin A is essential and non-redundant for antibacterial function [1].

Antibacterial Structure-Activity Relationship Thiopeptide

Antiviral Activity: Geninthiocin A Versus Val-Geninthiocin and Geninthiocin B

Geninthiocin A (IC50 = 7.3 μM) demonstrates significantly superior anti-influenza A virus activity compared to geninthiocin B (IC50 = 18.3 μM, ~2.5-fold difference) and geninthiocin E (IC50 = 28.7 μM, ~3.9-fold difference) [1]. Val-geninthiocin shows intermediate activity (IC50 = 15.3 μM) [1].

Antiviral Influenza A Thiopeptide

Selectivity Profile: Geninthiocin Versus Dedialanyl Geninthiocin

Geninthiocin displays a 10-fold selectivity for bacteria over mammalian cell lines, whereas the related derivative dedialanyl geninthiocin shows the reverse selectivity—preferentially targeting mammalian cells over bacteria . This inversion of selectivity demonstrates that the dialanyl structural motif is a critical determinant of target preference.

Selectivity Cytotoxicity Thiopeptide

tipA Promoter Induction: Geninthiocin Potency and Concentration Threshold

Geninthiocin induces tipA promoter transcription with a minimum induction concentration of 1.2 ng/mL . Radamycin, another thiopeptide, was reported as the first molecule with TipA promoter induction capacity without detectable antibiotic activity [1]. However, geninthiocin uniquely combines potent tipA induction with robust antibacterial activity, distinguishing it from compounds like radamycin that induce tipA without accompanying antimicrobial effects [1].

tipA Promoter Multidrug Resistance Transcription Regulation

Geninthiocin (CAS 158792-27-9) Optimal Research and Industrial Application Scenarios


Antibacterial Drug Discovery and Mechanism-of-Action Studies Targeting Gram-Positive Pathogens

Geninthiocin is optimally deployed in antibacterial drug discovery programs focused on Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae [1]. The evidence that geninthiocin A exhibits potent anti-Gram-positive activity (MIC range: 0.2–4 µg/mL) while congeners geninthiocin C and D show no antibacterial activity establishes its utility as a validated positive control and SAR reference compound [1]. Researchers should procure geninthiocin A rather than its inactive tail-modified congeners for any assay requiring bona fide antibacterial activity. Additionally, its well-defined MIC values against multiple bacterial species (including Gram-negative C. violaceum, MIC = 19 µg/mL) make it suitable for comparative antibiotic profiling and resistance mechanism studies .

Antiviral Research: Anti-Influenza A Virus Screening and Lead Optimization

Among characterized geninthiocin congeners, geninthiocin A demonstrates the most potent anti-influenza A virus activity (IC50 = 7.3 μM), surpassing val-geninthiocin (IC50 = 15.3 μM), geninthiocin B (IC50 = 18.3 μM), and geninthiocin E (IC50 = 28.7 μM) [2]. This quantitative superiority positions geninthiocin A as the preferred choice for anti-influenza A screening campaigns, structure-activity relationship studies, and as a benchmark compound for evaluating novel antiviral thiopeptide derivatives. Procurement of alternative geninthiocin congeners with lower antiviral potency would yield suboptimal screening outcomes and potentially miss active scaffolds.

Transcription Regulation and Multidrug Resistance Mechanism Research

Geninthiocin is a potent activator of the tipA promoter (minimum induction concentration = 1.2 ng/mL), a bacterial transcription regulator central to multidrug resistance mechanisms . It serves as a valuable molecular probe for investigating TipA-mediated transcriptional activation and its role in antibiotic resistance pathways. The structural motifs essential for binding to TipA are identical to those required for ribosomal binding, making the TipA recognition mechanism a useful model for studying ribosomal thiopeptide interactions and informing rational antibiotic design [3]. Unlike radamycin, which induces tipA without detectable antibiotic activity, geninthiocin provides the unique advantage of simultaneously probing both transcriptional regulation and antimicrobial function within the same experimental system [3].

Selectivity Studies: Bacterial Versus Mammalian Cell Targeting

Geninthiocin exhibits a 10-fold selectivity for bacteria over mammalian cell lines . This property makes it a valuable reference compound for selectivity profiling studies, particularly when paired with its derivative dedialanyl geninthiocin, which displays the inverse selectivity pattern . For researchers investigating the structural determinants of bacterial versus mammalian cell targeting within the thiopeptide class, this pair of compounds enables controlled, comparative experimental designs. Procurement of geninthiocin rather than dedialanyl geninthiocin is essential when bacterial targeting is the intended research outcome, and vice versa.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geninthiocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.